molecular formula C22H19N3O4 B138281 Tadalafil, (6S,12AS)- CAS No. 629652-72-8

Tadalafil, (6S,12AS)-

Cat. No. B138281
CAS RN: 629652-72-8
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-KKSFZXQISA-N
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Description

Tadalafil, (6S,12AS)-, also known as (-)-TRANS-TADALAFIL, is a selective phosphodiesterase-5 inhibitor . It has a molecular formula of C22H19N3O4 and a molecular weight of 389.4 . It is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .


Synthesis Analysis

The synthesis of (6S,12AS)-Tadalafil involves an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L–Dopa methyl ester through intramolecular aryl radical cyclization . The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .


Molecular Structure Analysis

The molecular structure of Tadalafil, (6S,12AS)- is characterized by a stereochemistry that is ABSOLUTE, with 2 defined stereocenters and 0 E/Z Centers .


Chemical Reactions Analysis

Tadalafil is metabolized in the liver via CYP3A4 to inactive metabolites . It is excreted in the feces (~61%, predominantly as metabolites) and urine (~36%, predominantly as metabolites) .

Scientific Research Applications

Comprehensive Analysis of “ent-Tadalafil” Applications

Erectile Dysfunction Treatment: Tadalafil, commonly known for treating erectile dysfunction (ED), has been shown to improve sexual function over long-term treatment periods. Studies have found that daily administration of Tadalafil can lead to greater improvements in International Index of Erectile Function (IIEF-EF) scores, Sexual Encounter Profile questions 2 and 3 (SEP2 and SEP3), compared to on-demand usage .

Cognitive Function and Inflammation: Research indicates that Tadalafil may have positive effects on cognitive functions and inflammation. It has been suggested that treatment with PDE5 inhibitors like Tadalafil can improve cognitive functions and depression, which are often associated with ED .

Wound Healing: A novel application of Tadalafil involves its use in wound healing. Deep eutectic liquids have been designed for the topical application of Tadalafil, which provides a way to utilize its therapeutic properties while avoiding systemic exposure .

Safety And Hazards

Tadalafil should not be taken with any form of organic nitrates or guanylate cyclase stimulators due to its hypotensive effects . It should also not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients . Moreover, tadalafil and its analogues have been detected in a number of dietary supplements over the last decade. These illegal products are mainly advertised as sexual enhancement products and sold without any declarations on the label of the pharmacological and toxicological effects arising from the PDE5 inhibitory activity .

properties

IUPAC Name

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212165
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tadalafil, (6S,12AS)-

CAS RN

629652-72-8
Record name Tadalafil, (6S ,12aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tadalafil, (6S ,12aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TADALAFIL, (6S ,12AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes ent-Tadalafil significant in the context of food safety?

A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including ent-Tadalafil. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.

Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for ent-Tadalafil and its analogs?

A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.

Q3: Beyond detection, has there been research focusing on the synthesis of ent-Tadalafil?

A3: Yes, a study explored a novel synthetic route for producing ent-Tadalafil. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of ent-Tadalafil, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for ent-Tadalafil, which could be valuable for various research purposes.

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